2,3-Difluoro-6-(trifluoromethyl)benzonitrile is an organofluorine compound with the molecular formula C₈H₂F₅N and a CAS number of 186517-05-5. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a trifluoromethyl group at the 6 position, and a nitrile group (-C≡N) at the 1 position. The presence of multiple fluorine atoms significantly alters its chemical properties, making it of interest in various fields such as medicinal chemistry and materials science due to its unique electronic characteristics and potential biological activities .
The chemical behavior of 2,3-difluoro-6-(trifluoromethyl)benzonitrile is influenced by its functional groups. The nitrile group can undergo nucleophilic addition reactions, while the fluorinated aromatic ring can participate in electrophilic substitution reactions. The compound can also be involved in reactions typical of organofluorine compounds, such as nucleophilic displacement reactions facilitated by the presence of fluorine atoms, which enhance the leaving ability of other substituents .
Synthesis of 2,3-difluoro-6-(trifluoromethyl)benzonitrile can be achieved through several methods:
2,3-Difluoro-6-(trifluoromethyl)benzonitrile has potential applications in various fields:
Interaction studies involving 2,3-difluoro-6-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules. The presence of fluorine enhances interactions with enzymes and receptors due to increased lipophilicity and altered hydrogen bonding capabilities. Understanding these interactions is crucial for evaluating its potential as a pharmaceutical agent or pesticide .
Several compounds share structural similarities with 2,3-difluoro-6-(trifluoromethyl)benzonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,3-Difluoro-4-(trifluoromethyl)benzonitrile | Similar substitution pattern but different position for trifluoromethyl group | Different reactivity due to substitution position |
2-Fluoro-6-(trifluoromethyl)benzonitrile | Only one fluorine atom on the benzene ring | Less steric hindrance than difluoro variants |
Trifluoromethylbenzene | Benzene ring fully substituted with trifluoromethyl | Lacks nitrile functionality |
The uniqueness of 2,3-difluoro-6-(trifluoromethyl)benzonitrile lies in its specific combination of multiple fluorine atoms and a nitrile group, which may impart distinct chemical reactivity and biological activity compared to other similar compounds .
Irritant